molecular formula C9H16O2 B12599970 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)- CAS No. 648434-55-3

1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-

Cat. No.: B12599970
CAS No.: 648434-55-3
M. Wt: 156.22 g/mol
InChI Key: WMWBRDXHCMVBJG-UHFFFAOYSA-N
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Description

It is a liquid with a mild green, fruity apple aroma . This compound is used in various applications due to its unique chemical properties.

Chemical Reactions Analysis

4-methyl-2-pent-1-enyl-1,3-dioxolane undergoes various chemical reactions, including:

Scientific Research Applications

4-methyl-2-pent-1-enyl-1,3-dioxolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-2-pent-1-enyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-methyl-2-pent-1-enyl-1,3-dioxolane can be compared with other similar compounds such as:

    2-isobutyl-4-methyl-1,3-dioxolane: Similar in structure but with different substituents, leading to variations in chemical properties and applications.

    Vanillin propylene glycol acetal: Another dioxolane derivative with distinct aromatic properties.

    Ethyl vanillin propylene glycol acetal: Similar to vanillin propylene glycol acetal but with an ethyl group, affecting its aroma and reactivity. These comparisons highlight the uniqueness of 4-methyl-2-pent-1-enyl-1,3-dioxolane in terms of its specific chemical structure and resulting properties.

Properties

IUPAC Name

4-methyl-2-pent-1-enyl-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-4-5-6-9-10-7-8(2)11-9/h5-6,8-9H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWBRDXHCMVBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC1OCC(O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869184
Record name 4-Methyl-2-(1-penten-1-yl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648434-55-3
Record name 4-Methyl-2-(1-penten-1-yl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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